(2E)-N-benzyl-3-(furan-2-yl)-2-(phenylformamido)prop-2-enamide
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Overview
Description
(2E)-N-benzyl-3-(furan-2-yl)-2-(phenylformamido)prop-2-enamide is an organic compound characterized by its complex structure, which includes a benzyl group, a furan ring, and a phenylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-3-(furan-2-yl)-2-(phenylformamido)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through amide bond formation.
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Step 1: Preparation of Intermediate Compounds
Benzylamine: reacts with to form .
Furan-2-carboxaldehyde: is then reacted with in the presence of a base to form .
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Step 2: Coupling Reaction
- The intermediate N-benzylphenylformamide is coupled with furan-2-ylacrylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-3-(furan-2-yl)-2-(phenylformamido)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like to form furan epoxides.
Reduction: The compound can be reduced using to form the corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups using reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C to room temperature.
Substitution: Various nucleophiles in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile.
Major Products
Oxidation: Furan epoxides.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(2E)-N-benzyl-3-(furan-2-yl)-2-(phenylformamido)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (2E)-N-benzyl-3-(furan-2-yl)-2-(phenylformamido)prop-2-enamide exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and amide bond play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-benzyl-3-(thiophen-2-yl)-2-(phenylformamido)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-N-benzyl-3-(pyridin-2-yl)-2-(phenylformamido)prop-2-enamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
(2E)-N-benzyl-3-(furan-2-yl)-2-(phenylformamido)prop-2-enamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18N2O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H18N2O3/c24-20(17-10-5-2-6-11-17)23-19(14-18-12-7-13-26-18)21(25)22-15-16-8-3-1-4-9-16/h1-14H,15H2,(H,22,25)(H,23,24)/b19-14+ |
InChI Key |
ZGAQRDVKIMODMG-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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